1-[3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]-D-proline
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Overview
Description
1-[3-(7-METHOXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)PROPANOYL]PYRROLIDINE-2-CARBOXYLIC ACID is a complex organic compound that belongs to the class of chromen derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(7-METHOXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)PROPANOYL]PYRROLIDINE-2-CARBOXYLIC ACID typically involves multiple steps. One common method involves the reaction of 7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl propanoic acid with pyrrolidine-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is often employed to minimize environmental impact and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
1-[3-(7-METHOXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)PROPANOYL]PYRROLIDINE-2-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or other reduced forms of the compound .
Scientific Research Applications
1-[3-(7-METHOXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)PROPANOYL]PYRROLIDINE-2-CARBOXYLIC ACID has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[3-(7-METHOXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)PROPANOYL]PYRROLIDINE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Coumarin Derivatives:
Indole Derivatives: Indole derivatives also exhibit a wide range of biological activities and are used in various fields, including medicine and chemistry.
Uniqueness
What sets 1-[3-(7-METHOXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)PROPANOYL]PYRROLIDINE-2-CARBOXYLIC ACID apart is its unique structure, which combines the chromen and pyrrolidine moieties. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C20H23NO6 |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
(2R)-1-[3-(7-methoxy-4,8-dimethyl-2-oxochromen-3-yl)propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C20H23NO6/c1-11-13-6-8-16(26-3)12(2)18(13)27-20(25)14(11)7-9-17(22)21-10-4-5-15(21)19(23)24/h6,8,15H,4-5,7,9-10H2,1-3H3,(H,23,24)/t15-/m1/s1 |
InChI Key |
DLMATRNKFRTDDR-OAHLLOKOSA-N |
Isomeric SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OC)CCC(=O)N3CCC[C@@H]3C(=O)O |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OC)CCC(=O)N3CCCC3C(=O)O |
Origin of Product |
United States |
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